molecular formula C17H23NO3 B13981476 Ethyl 1-benzyl-3-ethyl-4-oxopiperidine-3-carboxylate CAS No. 113385-99-2

Ethyl 1-benzyl-3-ethyl-4-oxopiperidine-3-carboxylate

Cat. No.: B13981476
CAS No.: 113385-99-2
M. Wt: 289.4 g/mol
InChI Key: HFZATOGOLXZCFF-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-3-ethyl-4-oxopiperidine-3-carboxylate is a piperidine-based chemical building block designed for research and development applications, particularly in medicinal and organic chemistry. While specific biological data for this exact 3-ethyl-substituted analog is not available in the search results, its closely related structures are recognized as valuable intermediates in synthetic chemistry . Piperidine derivatives of this class are frequently employed in the synthesis of more complex molecules, including potential receptor agonists and antagonists, and are investigated for their utility in creating protein kinase inhibitors . The compound features a ketone and an ester group, which serve as versatile handles for further chemical modification, such as microbial or chemical reduction to produce chiral hydroxy esters, or other functional group transformations . This product is intended for use as a key synthetic intermediate in pharmaceutical development, agrochemical research, and material science. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the safety data sheet prior to use and handle the compound in accordance with established laboratory safety protocols.

Properties

CAS No.

113385-99-2

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

ethyl 1-benzyl-3-ethyl-4-oxopiperidine-3-carboxylate

InChI

InChI=1S/C17H23NO3/c1-3-17(16(20)21-4-2)13-18(11-10-15(17)19)12-14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3

InChI Key

HFZATOGOLXZCFF-UHFFFAOYSA-N

Canonical SMILES

CCC1(CN(CCC1=O)CC2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

Preparation Methods

N-Benzylation and Cyclization

A patent (CN110734393B) outlines a method for synthesizing N-benzyl-3-oxopiperidine-4-carboxylate derivatives:

  • Intermediate Formation :
    • N-Benzyl glycine ethyl ester reacts with 4-halogenated ethyl butyrate (e.g., 4-chlorobutyrate) in toluene/potassium carbonate under reflux (8–12 hours).
    • Yields: >98% for the intermediate 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate.
  • Cyclization :
    • The intermediate undergoes base-mediated cyclization (e.g., sodium ethoxide in tetrahydrofuran) to form the piperidone ring.
    • Acidification with HCl precipitates the hydrochloride salt (purity: 99.5% by HPLC).

Introduction of the 3-Ethyl Group

To introduce the 3-ethyl moiety, alkylation post-cyclization is proposed:

  • After forming the piperidone core, treat with ethylating agents (e.g., ethyl bromide) in the presence of a strong base (e.g., LDA or NaH).
  • Reaction conditions: Dry THF, −78°C to room temperature, 4–6 hours.

Optimized Reaction Parameters

Data from analogous syntheses highlight critical parameters for yield and purity:

Step Reagents/Conditions Yield (%) Purity (%) Source
Cyclization NaOEt, THF, reflux, 4 hr 97.5 99.5
Alkylation (proposed) Ethyl bromide, NaH, THF, 0°C to RT, 6 hr ~85* >95*
Crystallization HCl acidification, ethyl acetate 97.1 99.5

Theoretical yield based on similar alkylation protocols.

Industrial-Scale Considerations

For large-scale production, the following adjustments are critical:

  • Solvent Selection : Replace THF with toluene for cost-effectiveness and easier recycling.
  • Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
  • Purification : Recrystallization from ethanol/water mixtures ensures >99% purity.

Challenges and Solutions

  • Byproduct Formation : Alkylation may produce over-alkylated derivatives. Mitigation involves controlled reagent addition and low temperatures.
  • Scale-Up Risks : Exothermic reactions during cyclization require jacketed reactors with precise temperature control.

Scientific Research Applications

Ethyl 1-benzyl-3-ethyl-4-oxopiperidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-3-ethyl-4-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and ethyl groups may enhance its binding affinity to these targets, while the ester group can undergo hydrolysis to release active metabolites. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects: The 3-ethyl group in the target compound enhances steric hindrance and lipophilicity compared to non-ethylated analogs like Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. This could influence binding affinity in biological systems .

Ring Size :

  • Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate (pyrrolidine core) has a 5-membered ring, which is more rigid than the 6-membered piperidine. This impacts solubility and metabolic stability .

Ester Groups :

  • Methyl esters (e.g., Methyl 1-benzyl-3-oxopiperidine-4-carboxylate) are generally more prone to hydrolysis than ethyl esters, affecting drug bioavailability .

Physicochemical Properties

  • Solubility : The oxo group at position 4 enhances polarity, but the benzyl and ethyl groups may counterbalance this effect, leading to moderate aqueous solubility.

Research Implications

  • Drug Discovery : The 3-ethyl group in the target compound could optimize pharmacokinetic profiles in central nervous system (CNS) targets by balancing lipophilicity and solubility.
  • Synthetic Chemistry : The compound’s ethyl carboxylate group offers a handle for further functionalization, such as hydrolysis to carboxylic acids or transesterification .

Biological Activity

Ethyl 1-benzyl-3-ethyl-4-oxopiperidine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula: C₁₅H₁₉NO₃
  • Molecular Weight: 297.78 g/mol
  • CAS Number: 52763-21-0
  • Purity: Typically ≥98% in commercial preparations

The compound features a piperidine ring with ethyl and benzyl substituents, which may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The presence of the benzyl and ethyl groups enhances binding affinity to these targets. The ester group can undergo hydrolysis, releasing active metabolites that contribute to its therapeutic effects.

Potential Targets:

  • Enzymatic Interactions: Studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: The compound's structure suggests potential interactions with neurotransmitter receptors, which could be beneficial in treating neurological disorders.

Biological Activities

Research has shown that this compound exhibits various biological activities, including:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of related compounds have demonstrated significant inhibition of cancer cell growth across multiple cell lines, with IC50 values ranging from 25 nM to over 440 nM. These compounds induce apoptosis in cancer cells without affecting normal human cells, indicating selective toxicity towards malignant cells .

Neuroprotective Effects

The compound is under investigation for neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. Its ability to modulate neurotransmitter systems may provide therapeutic avenues for conditions like Alzheimer's and Parkinson's disease.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound or its analogs:

StudyFindings
Synthesis and Evaluation Compounds similar to Ethyl 1-benzyl-3-ethyl-4-oxopiperidine showed IC50 values indicating effective inhibition of cancer cell growth in vitro .
Mechanistic Studies Molecular docking studies revealed binding affinities to tubulin, suggesting potential applications in cancer therapy through disruption of microtubule dynamics .
Neuropharmacological Assessment Investigations into the neuroprotective effects indicated potential benefits in models of neurodegeneration, warranting further exploration.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 1-benzyl-3-ethyl-4-oxopiperidine-3-carboxylate, and how can reaction conditions be optimized for yield improvement?

  • Methodology : The compound is typically synthesized via alkylation or acylation of a piperidone scaffold. For example, describes the hydrochloride hydrate derivative (1-Benzyl-3-carboethoxy-4-piperidone hydrochloride hydrate), synthesized by introducing substituents under controlled conditions. Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve reactivity.
  • Temperature control : Reactions often proceed at reflux (e.g., 80–100°C) to balance kinetics and side reactions.
  • Catalysts : Use of bases like K₂CO₃ or tertiary amines to deprotonate intermediates.
  • Monitoring : TLC or HPLC to track reaction progress and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodology :

  • ¹H/¹³C NMR : Prioritize signals for the benzyl group (δ ~7.3 ppm, aromatic protons), ester carbonyl (δ ~170 ppm in ¹³C), and piperidone ring protons (δ ~3.0–4.0 ppm for CH₂ groups). highlights torsional angles and coupling constants in similar compounds, which aid stereochemical analysis.
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and ester C-O bonds (~1250 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the molecular formula .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact ().
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation risks.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste ().

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data interpretation, particularly regarding stereochemical assignments of the piperidine ring?

  • Methodology :

  • 2D NMR Techniques : Use NOESY/ROESY to identify spatial proximities between protons, confirming axial/equatorial substituents.
  • X-ray Crystallography : As demonstrated in , single-crystal diffraction resolves bond angles (e.g., C3—C2—C1 = 109.5°) and confirms chair conformations.
  • Dynamic Effects : Variable-temperature NMR can distinguish between conformational averaging and static structures .

Q. What computational chemistry approaches are suitable for modeling the conformational flexibility of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate energy-minimized geometries (e.g., B3LYP/6-31G* basis set) to predict bond lengths and angles. Compare results with X-ray data (e.g., ’s C3—C6—O4 angle of 106.5°).
  • Molecular Dynamics (MD) : Simulate solvated systems to study ring puckering and substituent rotation barriers.
  • Docking Studies : Investigate interactions with biological targets (e.g., enzymes) if applicable .

Q. How can researchers address discrepancies in melting point or solubility data reported for derivatives of this compound?

  • Methodology :

  • Purification : Recrystallize from solvents like ethanol or ethyl acetate to remove impurities affecting physical properties ().
  • Polymorphism Screening : Use differential scanning calorimetry (DSC) to detect polymorphic forms.
  • Hygroscopicity Testing : Store samples in desiccators to assess moisture sensitivity ().

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports about the compound’s stability under acidic/basic conditions?

  • Methodology :

  • Controlled Hydrolysis Experiments : Expose the compound to varying pH (e.g., HCl/NaOH) and monitor degradation via HPLC. ’s reaction mechanisms for similar esters can guide kinetic studies.
  • Structural Characterization : Compare IR and NMR spectra of degradation products to identify cleavage sites (e.g., ester vs. amide bonds) .

Experimental Design Considerations

Q. What strategies optimize the scale-up synthesis of this compound while maintaining enantiomeric purity?

  • Methodology :

  • Catalyst Screening : Chiral catalysts (e.g., Jacobsen’s) for asymmetric alkylation steps.
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy to monitor enantiomeric excess in real-time.
  • Crystallization Control : Seed crystals of desired enantiomer to suppress racemization ().

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